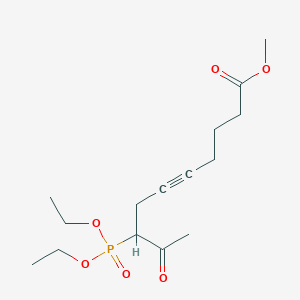
Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in the molecule imparts unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
The synthesis of Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable alkyne precursor with diethyl phosphite under specific conditions to introduce the diethoxyphosphoryl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new phosphonate-based compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form strong bonds with various biological molecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes .
Comparison with Similar Compounds
Methyl 8-(diethoxyphosphoryl)-9-oxodec-5-ynoate can be compared with other phosphonic acid esters such as:
- Diethyl 4-(diethoxyphosphoryl)butanoate
- Diethyl 2-(diethoxyphosphoryl)propanoate These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its alkyne functionality, which provides additional reactivity and versatility in chemical synthesis .
Properties
CAS No. |
113402-04-3 |
|---|---|
Molecular Formula |
C15H25O6P |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
methyl 8-diethoxyphosphoryl-9-oxodec-5-ynoate |
InChI |
InChI=1S/C15H25O6P/c1-5-20-22(18,21-6-2)14(13(3)16)11-9-7-8-10-12-15(17)19-4/h14H,5-6,8,10-12H2,1-4H3 |
InChI Key |
NDIOBPUKZSMROR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC#CCCCC(=O)OC)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















